![molecular formula C16H19N7O2 B11152300 N-[2-(2-furyl)ethyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11152300.png)
N-[2-(2-furyl)ethyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide
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Overview
Description
N-[2-(2-furyl)ethyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a tetraazolo-pyridazine core, and a piperidinecarboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-furyl)ethyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the furan and tetraazolo-pyridazine intermediates The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-furyl)ethyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate (KMnO4).
Reduction: The tetraazolo-pyridazine core can be reduced using hydrogenation reactions with catalysts like Pd/C.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinecarboxamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of reduced tetraazolo-pyridazine derivatives.
Substitution: Formation of substituted piperidinecarboxamide derivatives.
Scientific Research Applications
N-[2-(2-furyl)ethyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(2-furyl)ethyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic synthesis reactions.
4-Phenoxyaniline compound with tetrachlorostannane: Another complex organic compound with different functional groups.
Neurogenesis Inducer V, KHS101: A compound with a pyrimidinyl-aminothiazole structure, used in neurogenesis research.
Uniqueness
N-[2-(2-furyl)ethyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide stands out due to its unique combination of a furan ring, tetraazolo-pyridazine core, and piperidinecarboxamide moiety. This structural complexity provides it with distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
N-[2-(2-furyl)ethyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a complex organic compound characterized by its unique structural features, which include a tetraazolo[1,5-b]pyridazine core and a piperidinecarboxamide group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Structural Overview
The molecular formula of this compound is C16H19N7O2. Its structure integrates multiple heterocycles that are known for their biological activity. The presence of the furan ring enhances its aromatic properties and may contribute to its interaction with biological targets.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural frameworks exhibit significant antimicrobial activity. The tetraazole ring is particularly noted for its potential in drug development due to its ability to interact with various biological targets. Research indicates that this compound may possess antimicrobial properties that warrant further investigation.
Antitumor Activity
The compound's unique structure suggests potential antitumor activity. Similar compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The tetraazolo[1,5-b]pyridazine core may play a crucial role in this activity.
Anti-inflammatory Effects
Research on related compounds indicates that they may exhibit anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be an area for future exploration.
Interaction Studies
Understanding the interaction of this compound with biological targets is essential for predicting its pharmacokinetic and pharmacodynamic profiles. Techniques such as molecular docking simulations and in vitro assays can provide insights into how this compound interacts at the molecular level with specific receptors or enzymes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights several compounds with structural similarities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-(2-Furyl)-1H-tetrazole | Contains a furyl group and a tetrazole ring | Known for its anti-inflammatory properties |
4-(2-Furyl)-3-buten-2-one | Features a furan moiety with an enone structure | Exhibits flavoring properties in food applications |
1-(Furfuryl)-piperazine | Combines furan with a piperazine ring | Investigated for neuropharmacological effects |
This compound stands out due to its complex multi-ring structure that combines both nitrogen-rich heterocycles and aromatic systems. This unique combination may enhance its biological activity compared to simpler analogs.
Properties
Molecular Formula |
C16H19N7O2 |
---|---|
Molecular Weight |
341.37 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H19N7O2/c24-16(17-8-7-13-4-2-10-25-13)12-3-1-9-22(11-12)15-6-5-14-18-20-21-23(14)19-15/h2,4-6,10,12H,1,3,7-9,11H2,(H,17,24) |
InChI Key |
ZNTHXBJGUNHAEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=N3)C=C2)C(=O)NCCC4=CC=CO4 |
Origin of Product |
United States |
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